molecular formula C14H13NOS B14732798 Ethanone, 2-(4-methyl-2-thioxo-1(2H)-pyridinyl)-1-phenyl- CAS No. 13134-83-3

Ethanone, 2-(4-methyl-2-thioxo-1(2H)-pyridinyl)-1-phenyl-

Katalognummer: B14732798
CAS-Nummer: 13134-83-3
Molekulargewicht: 243.33 g/mol
InChI-Schlüssel: INSDGABOESMQJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 2-(4-methyl-2-thioxo-1(2H)-pyridinyl)-1-phenyl- is a chemical compound with a complex structure that includes a pyridine ring substituted with a thioxo group and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(4-methyl-2-thioxo-1(2H)-pyridinyl)-1-phenyl- typically involves the reaction of 4-methyl-2-thioxo-1,2-dihydropyridine with phenylacetyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting can be scaled up with appropriate adjustments to reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 2-(4-methyl-2-thioxo-1(2H)-pyridinyl)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The compound can be reduced to yield corresponding alcohols or amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Ethanone, 2-(4-methyl-2-thioxo-1(2H)-pyridinyl)-1-phenyl- has several applications in scientific research:

Wirkmechanismus

The mechanism by which Ethanone, 2-(4-methyl-2-thioxo-1(2H)-pyridinyl)-1-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

CAS-Nummer

13134-83-3

Molekularformel

C14H13NOS

Molekulargewicht

243.33 g/mol

IUPAC-Name

2-(4-methyl-2-sulfanylidenepyridin-1-yl)-1-phenylethanone

InChI

InChI=1S/C14H13NOS/c1-11-7-8-15(14(17)9-11)10-13(16)12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI-Schlüssel

INSDGABOESMQJE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=S)N(C=C1)CC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.